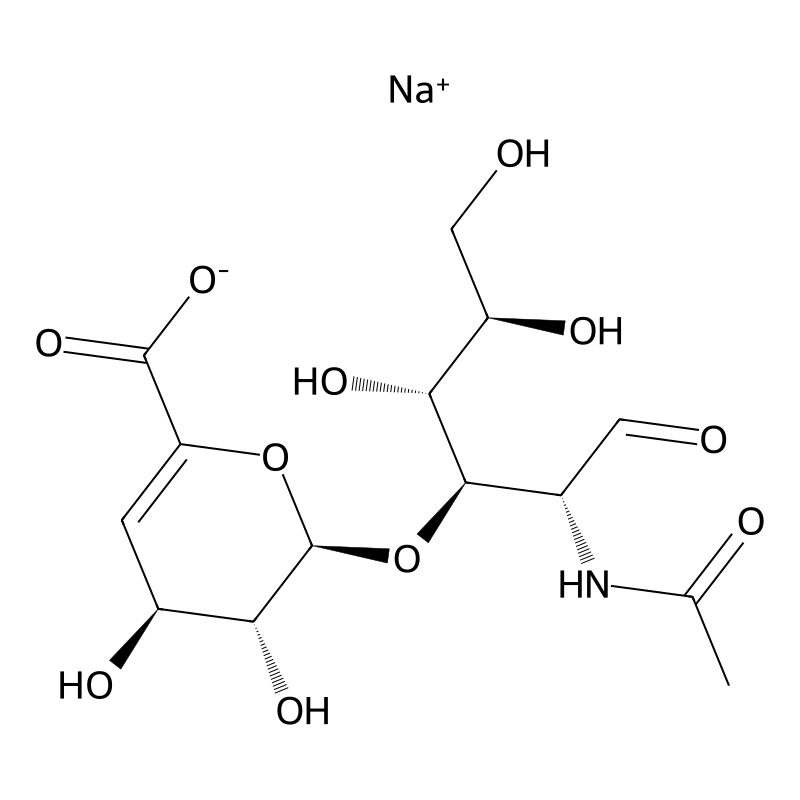

Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with significant structural features. It contains multiple hydroxyl groups and an acetamido group, contributing to its potential reactivity and biological activity. The compound is characterized by its stereochemistry, which is crucial for its biological interactions and properties.

There is no current information available on the specific mechanism of action of this compound.

- Similar to the lack of specific data on properties, safety information is also not readily available.

- However, as a general guideline, any new compound should be handled with caution following standard laboratory safety protocols.

Future Research Directions

- Further investigation into the origin and potential source of this compound is needed.

- Isolating and purifying the compound would be crucial for further characterization and understanding its potential biological properties.

Here's what we do know:

- Sialyllactose Sodium is a structural analogue of Sialic Acid: Sialic acids are a family of sugars found on the surface of many cells, particularly in the brain and gut. Sialyllactose Sodium shares a similar structure to sialic acid, but with an additional lactose sugar attached. PubChem, Sialyllactose Sodium:

- Potential research in Infant Nutrition: Due to its structural similarity to sialic acid, Sialyllactose Sodium may be of interest in research related to infant nutrition. Sialic acid plays a role in brain development and immune function in infants, and some research suggests that supplementing infant formula with sialic acid may have health benefits. National Institutes of Health, Sialic Acid However, more research is needed to determine the specific effects and applications of Sialyllactose Sodium in this area.

The compound's reactivity can be attributed to its functional groups. Key reactions include:

- Hydrolysis: The ester bonds in the molecule can undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding acids.

- Oxidation: Hydroxyl groups can be oxidized to carbonyl groups, modifying the compound's properties.

- Acylation: The acetamido group can participate in acylation reactions, potentially forming new derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate exhibits various biological activities due to its structural components:

- Antioxidant Properties: The presence of multiple hydroxyl groups suggests potential antioxidant activity.

- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains.

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways.

These activities make it a candidate for further pharmacological studies.

The synthesis of Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate typically involves:

- Starting Materials: Utilizing simple sugars or sugar derivatives as starting materials.

- Protecting Groups: Employing protecting group strategies for hydroxyl functions during multi-step synthesis.

- Coupling Reactions: Using coupling agents to form glycosidic bonds between sugar units and the acetamido derivative.

- Deprotection and Purification: Removing protecting groups and purifying the final product using chromatography techniques.

These steps require careful control of reaction conditions to ensure high yields and purity.

The compound has potential applications in various fields:

- Pharmaceuticals: As a lead compound for developing new drugs with antioxidant or antimicrobial properties.

- Food Industry: Potential use as a food additive due to its stabilizing properties.

- Biotechnology: In enzyme assays or as a substrate for studying enzyme kinetics.

These applications underscore the compound's versatility and importance in research and industry.

Interaction studies are essential for understanding how Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate interacts with biological systems:

- Protein Binding Studies: Investigating how the compound binds to proteins can reveal its mechanism of action.

- Cellular Uptake Studies: Understanding how cells absorb this compound can inform its bioavailability and effectiveness.

- Metabolic Pathway Analysis: Studying how this compound is metabolized can provide insights into its pharmacokinetics.

These studies are crucial for advancing its potential therapeutic applications.

Several compounds share structural similarities with Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sodium Tartrate | Disodium salt of tartaric acid | Commonly used as a food additive |

| Sodium Bismuth Tartrate | Coordination complex with bismuth | Historically used for gastrointestinal treatments |

| Sodium Acetylsalicylate | Acetylated derivative of salicylic acid | Known anti-inflammatory agent |

The uniqueness of Sodium (2R,3R,4S)-2-(...) lies in its complex sugar-like structure combined with multiple functional groups that may enhance its biological activity compared to simpler compounds like sodium tartrate or sodium acetylsalicylate.

This detailed analysis highlights the significance of Sodium (2R,3R,4S)-2-(...) in both chemical research and potential applications across various industries.